molecular formula C11H10F3NO2 B2931958 N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide CAS No. 2305503-87-9

N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide

Cat. No.: B2931958
CAS No.: 2305503-87-9
M. Wt: 245.201
InChI Key: KXCZTKOYWZXFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethoxy group, a fluorophenyl group, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto a prop-2-enamide backbone. This can be achieved through various synthetic routes, including electrophilic and nucleophilic substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used

Scientific Research Applications

N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used in the study of difluoromethylation processes and the development of new synthetic methodologies.

    Biology: It is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy and fluorophenyl derivatives, such as:

  • N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide
  • N-[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide

Uniqueness

N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-10(16)15-6-7-3-4-8(5-9(7)12)17-11(13)14/h2-5,11H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCZTKOYWZXFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=C(C=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.